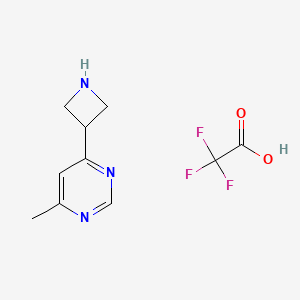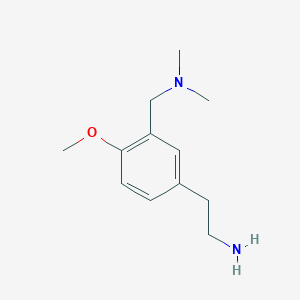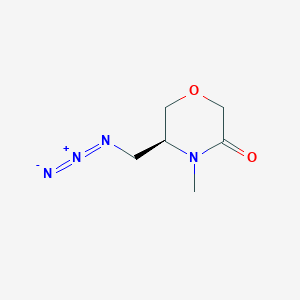
(5S)-5-(azidomethyl)-4-methylmorpholin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S)-5-(azidomethyl)-4-methylmorpholin-3-one is a chemical compound that belongs to the class of azido compounds It is characterized by the presence of an azidomethyl group attached to a morpholinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-(azidomethyl)-4-methylmorpholin-3-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of a morpholinone derivative with an azidomethylating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification through crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(5S)-5-(azidomethyl)-4-methylmorpholin-3-one can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and various substituted morpholinone compounds.
Applications De Recherche Scientifique
(5S)-5-(azidomethyl)-4-methylmorpholin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (5S)-5-(azidomethyl)-4-methylmorpholin-3-one involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. This property is exploited in various biochemical and pharmaceutical applications. The compound may also interact with enzymes, altering their activity and providing insights into their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3R,4R,5S)-5-(azidomethyl)-4-ethyl-2,3-dimethylheptane
- Cyclopentane derivatives with azido groups
Uniqueness
(5S)-5-(azidomethyl)-4-methylmorpholin-3-one is unique due to its specific structural features, such as the combination of an azidomethyl group with a morpholinone ring
Propriétés
Formule moléculaire |
C6H10N4O2 |
|---|---|
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
(5S)-5-(azidomethyl)-4-methylmorpholin-3-one |
InChI |
InChI=1S/C6H10N4O2/c1-10-5(2-8-9-7)3-12-4-6(10)11/h5H,2-4H2,1H3/t5-/m0/s1 |
Clé InChI |
NWWLAFZQYPXGJH-YFKPBYRVSA-N |
SMILES isomérique |
CN1[C@H](COCC1=O)CN=[N+]=[N-] |
SMILES canonique |
CN1C(COCC1=O)CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13487950.png)
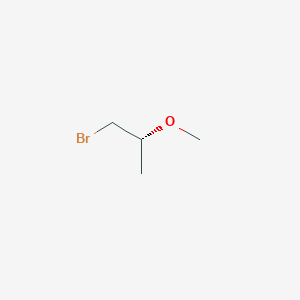

![Ethyl 3-(6-chloropyridin-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13487964.png)
![ethyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13487968.png)
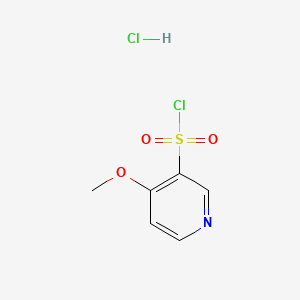
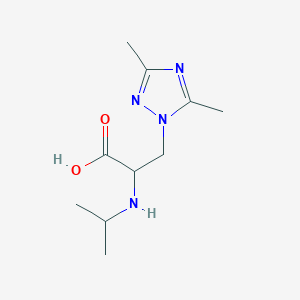
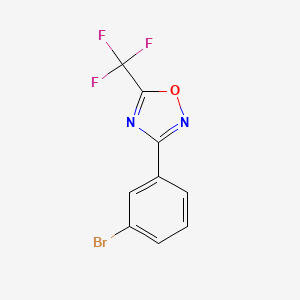
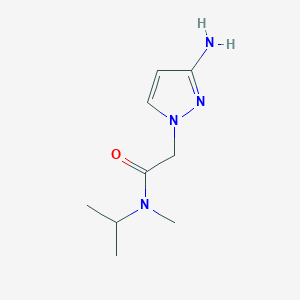
![2-[5-(piperazin-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride](/img/structure/B13487991.png)
![2-Methyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione](/img/structure/B13488004.png)
